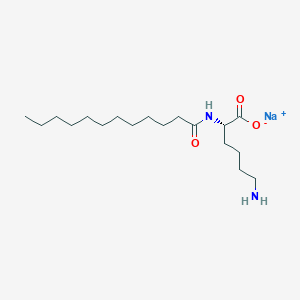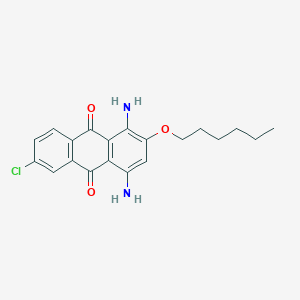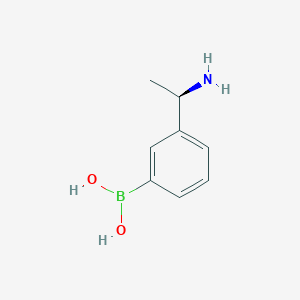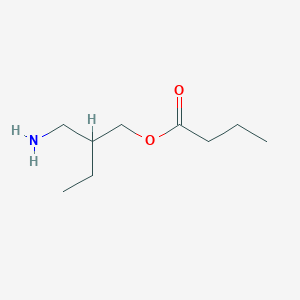
2-(Aminomethyl)butylbutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)butylbutyrate: is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant aromas and are widely used in the flavor and fragrance industries This compound is synthesized through the esterification of butyric acid and an alcohol derivative containing an aminomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)butylbutyrate typically involves the esterification of butyric acid with an alcohol derivative containing an aminomethyl group. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Butyric Acid+Aminomethyl AlcoholH2SO4this compound+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of biocatalysts, such as lipases, can be explored to achieve greener and more sustainable production methods.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Aminomethyl)butylbutyrate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butyric acid and the corresponding aminomethyl alcohol.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: Butyric acid and aminomethyl alcohol.
Oxidation: Imines or nitriles.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme-substrate interactions, particularly those involving esterases and amidases.
Medicine: Due to its ester and amine functionalities, it can be explored as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug.
Industry: It can be used as a flavoring agent or fragrance component due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)butylbutyrate largely depends on its interaction with biological molecules. The ester bond can be hydrolyzed by esterases, releasing butyric acid and aminomethyl alcohol. Butyric acid is known to have various biological effects, including acting as a histone deacetylase inhibitor, which can influence gene expression. The aminomethyl alcohol can interact with various enzymes and receptors, potentially leading to diverse biological effects.
Comparación Con Compuestos Similares
Butyl butyrate: An ester formed by the condensation of butyric acid and butanol.
2-Aminobutyric acid: A non-proteinogenic amino acid that serves as a precursor for various pharmaceuticals.
2-Aminomethyl-1-propanol: An alcohol derivative with an aminomethyl group, used in the synthesis of various chemical compounds.
Uniqueness: 2-(Aminomethyl)butylbutyrate is unique due to the presence of both ester and amine functionalities in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C9H19NO2 |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
2-(aminomethyl)butyl butanoate |
InChI |
InChI=1S/C9H19NO2/c1-3-5-9(11)12-7-8(4-2)6-10/h8H,3-7,10H2,1-2H3 |
Clave InChI |
JTMDDKKVTWNSII-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OCC(CC)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Chloromethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13139243.png)
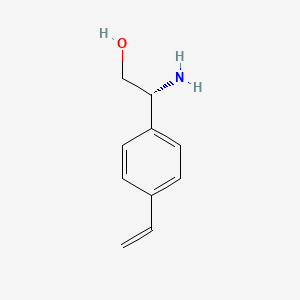
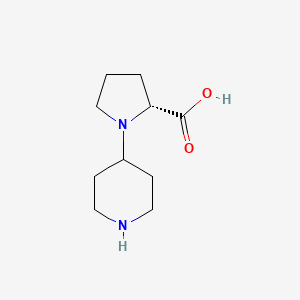

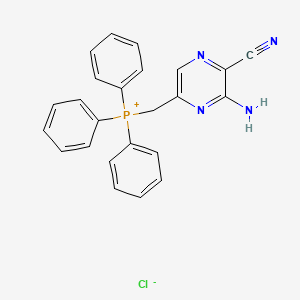
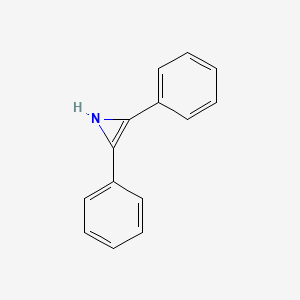


![5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13139283.png)
